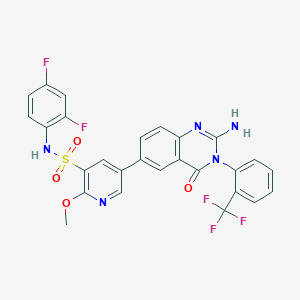

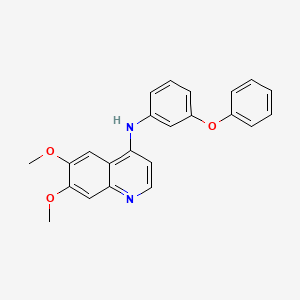

![molecular formula C28H30F2N2O2 B607967 (3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one CAS No. 1172133-28-6](/img/structure/B607967.png)

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

HO-3867 is an analog of curcumin that selectively suppresses STAT3 phosphorylation, transcription, and DNA binding without affecting the expression of other active STATs. It has been shown to induce apoptosis in BRCA-mutated ovarian cancer cells with minimal toxicity to normal cells. HO-3867 is reported to demonstrate synergistic inhibition of chemotherapy-resistant ovarian xenograft tumors when combined with cisplatin.

HO-3867 is a selective and potent STAT3 inhibitor. HO-3867 selectively inhibited STAT3 phosphorylation, transcription, and DNA binding without affecting the expression of other active STATs. HO-3867 exhibited minimal toxicity toward noncancerous cells and tissues but induced apoptosis in ovarian cancer cells. Pharmacologic analysis revealed greater bioabsorption and bioavailability of the active (cytotoxic) metabolites in cancer cells compared with normal cells. HO-3867 may be useful to treat ovarian cancer and other solid tumors where STAT3 is widely upregulated.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity : Kumar et al. (2008) discovered that a similar compound, 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, suggesting its potential as an antimycobacterial agent (Kumar et al., 2008).

Crystal Structure and RORc Inhibition : A study by R. V. and R. C. (2021) analyzed the crystal structure of a similar compound, providing insights into its molecular interactions and potential as a Retinoic Acid Receptor-related Orphan Receptor C (RORc) inhibitor (R. V. & R. C., 2021).

Cytotoxicity and Antitumor Activity : Research by Yao et al. (2018) on asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives demonstrated their potential antitumor activity, indicating the compound's relevance in cancer research (Yao et al., 2018).

5-HT2 Antagonist Activity : A study by Watanabe et al. (1992) on derivatives of this compound revealed potent 5-HT2 antagonist activity, which is significant for research in neurotransmission and potential psychiatric applications (Watanabe et al., 1992).

Topoisomerase IIα Inhibitory Properties : Fawzy et al. (2019) synthesized derivatives of this compound as curcumin mimics, demonstrating significant anti-proliferative properties and inhibitory effects on human DNA topoisomerase IIα, relevant for cancer therapy research (Fawzy et al., 2019).

Synthesis and Applications in Porphyrin Chemistry : Artamkina et al. (2008) studied the amination of meso-bromophenyl(polyalkyl)porphyrins with hydroxypiperidines, including compounds related to "(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one," highlighting their application in porphyrin chemistry (Artamkina et al., 2008).

Propiedades

IUPAC Name |

(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30F2N2O2/c1-27(2)15-23(28(3,4)32(27)34)18-31-16-21(13-19-5-9-24(29)10-6-19)26(33)22(17-31)14-20-7-11-25(30)12-8-20/h5-15,34H,16-18H2,1-4H3/b21-13+,22-14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZQFTQMMAIRRM-JFMUQQRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CN2CC(=CC3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(C=C4)F)C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N(C(C(=C1)CN2C/C(=C\C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(C=C4)F)/C2)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 46871899 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

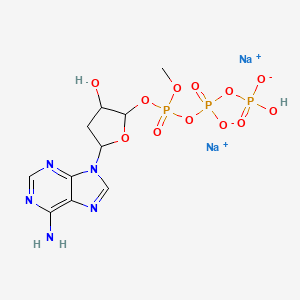

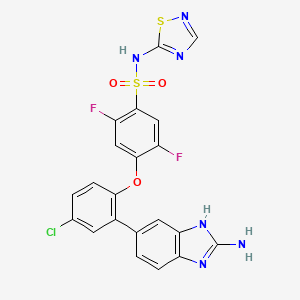

![3-[[2-Pyridin-2-Yl-6-(1,2,4,5-Tetrahydro-3-Benzazepin-3-Yl)pyrimidin-4-Yl]amino]propanoic Acid](/img/structure/B607885.png)

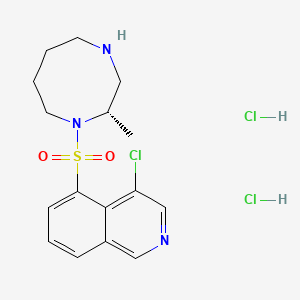

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)